

ATTO 647 Dye: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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An in-depth examination of the photophysical properties, experimental protocols, and applications of the fluorescent dye **ATTO 647**, tailored for researchers in the life sciences and drug development.

ATTO 647 is a fluorescent label belonging to a new generation of dyes developed for the red spectral region. It is recognized for its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3] These characteristics make it a valuable tool in various life science applications, including the labeling of DNA, RNA, and proteins.[1][3] The dye is a zwitterionic molecule with a net electrical charge of zero and exhibits good water solubility.[1][3][4]

Core Photophysical and Chemical Properties

ATTO 647 and its widely used derivative, **ATTO 647N**, are characterized by their performance in the far-red spectrum, making them suitable for applications requiring deep tissue penetration and minimal autofluorescence.[5] **ATTO 647N**, a rhodamine-derived dye, is spectrally comparable to Cy5 and is noted for its enhanced resistance to atmospheric ozone, a key advantage for microarray applications.[5][6] The fluorescence of **ATTO 647N** is stable across a broad pH range from 2 to 11.[6][7] However, the parent **ATTO 647** dye shows some pH sensitivity, being stable up to pH 8 but slowly degrading at higher pH levels.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of **ATTO 647** and its derivatives. These values are critical for instrument setup and experimental design.

Property	ATTO 647	ATTO 647N	Unit	Source(s)
Maximum Absorption (λ_{abs})	647	646	nm	[1][2][8]
Maximum Emission (λ_{fl})	667	666	nm	[1][2][8]
Molar Extinction Coefficient (ϵ_{max})	1.2×10^5	1.5×10^5	M-1cm-1	[1][2][4]
Fluorescence Quantum Yield (η_{fl})	0.20	0.65	[1][4]	
Fluorescence Lifetime (τ_{fl})	2.4	3.5	ns	[1][2]
Molecular Weight (MW)	593 (acid)	807.2 (NHS Ester)	g/mol	[3][9]
Correction Factor (CF260)	0.08	-	[1][2]	
Correction Factor (CF280)	0.04	-	[1][2]	

Experimental Protocols

The most common application of **ATTO 647** involves the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester derivative is widely used for this purpose due to its reactivity with primary amines.[10][11]

Protein Labeling with ATTO 647 NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies.

Materials:

- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).
- **ATTO 647** NHS ester.
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Sodium bicarbonate buffer (1 M, pH 8.3).
- Purification column (e.g., size-exclusion chromatography) to separate labeled protein from free dye.

Procedure:

- Protein Preparation:
 - Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/ml.^[1] Protein solutions must be free of amine-containing substances like Tris or glycine.^[1]
 - If the protein is in a Tris-based buffer, dialyze against 10-20 mM PBS. Adjust the pH to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer for each ml of dialyzed antibody solution.^[1]
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 647** NHS ester in amine-free, dry DMF or DMSO to a concentration of 2 mg/ml.^[1]
- Conjugation Reaction:
 - The optimal dye-to-protein molar ratio varies depending on the protein. For antibodies, a starting molar excess of 8-fold or higher is recommended.^[1]

- Add the calculated volume of the dye solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
 - Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.



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